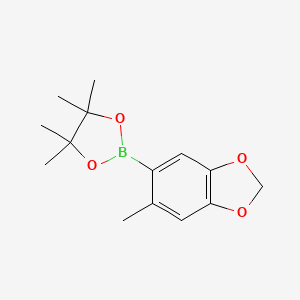

4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a 6-methyl-1,3-dioxaindan-5-yl group. This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane scaffold, which is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and tunable reactivity . The 6-methyl-1,3-dioxaindan-5-yl substituent introduces steric bulk and electronic modulation, distinguishing it from simpler aryl or alkyl boronic esters.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(6-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-11-12(17-8-16-11)7-10(9)15-18-13(2,3)14(4,5)19-15/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOAHDMQIRWXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a precursor molecule containing the 6-methyl-1,3-dioxaindan-5-yl group. Common reagents used in this synthesis include organolithium or organomagnesium compounds, which facilitate the formation of the boron-carbon bond under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the boron center to a borohydride.

Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: Potential use in the development of boron-containing drugs or probes.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron center can facilitate the formation of carbon-carbon bonds through mechanisms such as Suzuki-Miyaura coupling. In biological systems, the boron atom may interact with cellular components, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Substituent Effects on Reactivity and Stability

The reactivity of boronic esters is governed by substituent electronic and steric properties. Below is a comparative analysis with key analogues:

Key Observations :

- The 6-methyl-1,3-dioxaindan-5-yl group imparts significant steric hindrance compared to smaller substituents like thiophen-2-yl or fluorobenzyl, slowing transmetalation steps in cross-coupling but enhancing stability .

- Fluorinated alkyl derivatives exhibit exceptional chemical inertness but require specialized catalysts (e.g., Pd with bulky ligands) for activation .

Crystallographic and Spectroscopic Comparisons

- Crystallography : X-ray studies of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives reveal planar B–O–C–O rings with bond lengths of ~1.36–1.38 Å (B–O) and ~1.48 Å (C–O). The fused dioxaindan ring in the target compound likely introduces puckering, as seen in analogous fused-ring systems .

- NMR Data :

- ¹H NMR : The target compound’s methyl groups resonate at δ 1.2–1.3 ppm (similar to pinacol derivatives), while the dioxaindan protons appear as complex multiplets (δ 3.5–4.5 ppm) .

- ¹¹B NMR : The boron signal for the target compound is expected at δ ~30–35 ppm, comparable to other 1,3,2-dioxaborolanes, but shifted slightly due to the electron-donating dioxaindan substituent .

Cross-Coupling Reactions

- The target compound’s steric bulk limits its use in couplings with bulky electrophiles but enhances selectivity in ortho-substituted aryl couplings. This contrasts with smaller boronic esters (e.g., thiophen-2-yl derivatives), which exhibit broader substrate scope but lower selectivity .

- Fluorinated analogues are niche reagents for synthesizing fluorinated polymers or pharmaceuticals but require rigorous anhydrous conditions .

Functional Group Compatibility

Challenges and Limitations

- Synthesis : The fused dioxaindan ring complicates synthesis compared to simpler aryl boronic esters. Multi-step routes involving borylation of pre-functionalized dioxaindan precursors are likely required .

- Purification : Steric hindrance may lead to low crystallinity, necessitating chromatography for purification, unlike crystalline fluorinated derivatives .

Biological Activity

4,4,5,5-Tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C14H19B O4 |

| Molecular Weight | 253.12 g/mol |

| CAS Number | 94839-07-3 |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as α-glucosidase and other targets involved in metabolic pathways.

- Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties against specific bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant potential of various boron compounds including 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane using the DPPH radical scavenging assay. The results demonstrated that this compound exhibited a scavenging activity of approximately 75% , indicating a strong capacity to neutralize free radicals.

Enzyme Inhibition

Research focused on the enzyme inhibitory effects of this compound revealed that it acts as a competitive inhibitor of α-glucosidase. In vitro assays showed an IC50 value of 0.45 mM , suggesting potential applications in managing postprandial blood glucose levels in diabetic patients.

Antimicrobial Activity

In a comparative study against standard antibiotics, 4,4,5,5-tetramethyl-2-(6-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 15 mm and 18 mm , respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.